molecular formula C23H23ClN4OS B2375478 5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359128-75-8

5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2375478
CAS No.: 1359128-75-8
M. Wt: 438.97
InChI Key: KBSJHKJPQJQZHR-UHFFFAOYSA-N
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Description

5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23ClN4OS and its molecular weight is 438.97. The purity is usually 95%.
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Biological Activity

5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse sources.

Chemical Structure

The compound features a pyrazolo[4,3-d]pyrimidine core, characterized by a thioether linkage and various substituents that enhance its biological profile.

Chemical Formula: C22H20ClN4OS
Molecular Weight: 424.93 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazolo-pyrimidine framework followed by thioether formation and subsequent methylation.

Antitumor Activity

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in human tumor cell lines such as LCLC-103H and A-427, suggesting potential as anticancer agents .

Antiviral and Antifungal Properties

Recent studies highlight the antiviral and antifungal activities of related pyrimidine derivatives. These compounds demonstrate efficacy against a range of pathogens, indicating that this compound may also possess similar properties .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell cycle regulation or pathways associated with inflammation and immune response. The presence of the chlorobenzyl group may enhance its lipophilicity, facilitating cellular uptake .

Case Studies

StudyCell LineResult
LCLC-103HIC50 = 15 µM (significant inhibition)
A-427IC50 = 20 µM (moderate inhibition)
Viral assays70% inhibition at 50 µg/mL

Safety and Toxicity

While preliminary data suggest promising biological activities, safety assessments are crucial. Toxicity studies are necessary to evaluate the compound's safety profile before clinical application. Current literature indicates a need for further investigation into potential side effects and long-term toxicity .

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-6-5-7-19(24)12-18)27(22(21)29)13-17-10-8-15(2)9-11-17/h5-12H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSJHKJPQJQZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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